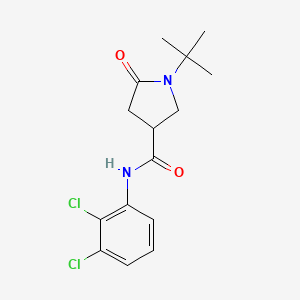![molecular formula C19H18ClN3OS B14961751 3-[(2-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B14961751.png)
3-[(2-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the chlorophenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using suitable chlorophenyl and methoxyphenyl halides.
Attachment of the prop-2-en-1-yl group: This can be done through a coupling reaction, such as a Heck reaction, using prop-2-en-1-yl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学研究应用
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 3-(4-Chlorophenyl)-1-(2-hydroxy-5-methoxyphenyl)-2-propen-1-one
- 3-(5-(2-Chlorophenyl)-2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one
Uniqueness
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C19H18ClN3OS |
|---|---|
分子量 |
371.9 g/mol |
IUPAC 名称 |
3-[(2-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C19H18ClN3OS/c1-3-12-23-18(14-8-10-16(24-2)11-9-14)21-22-19(23)25-13-15-6-4-5-7-17(15)20/h3-11H,1,12-13H2,2H3 |
InChI 键 |
LHLDUKOJIYVDSB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14961675.png)
![(5E)-5-[(benzylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14961682.png)
![N-(2,4-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14961689.png)
![N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]thiophene-2-carboxamide](/img/structure/B14961692.png)

![N-{5-[3-(4-methylpiperazino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide](/img/structure/B14961727.png)
![N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide](/img/structure/B14961730.png)
![3-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B14961738.png)
![2-(methylsulfanyl)-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961741.png)
![N-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14961745.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B14961759.png)
![N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B14961761.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,7-dimethyl-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14961765.png)
![Ethyl 2-[(benzylsulfonyl)amino]benzoate](/img/structure/B14961768.png)
